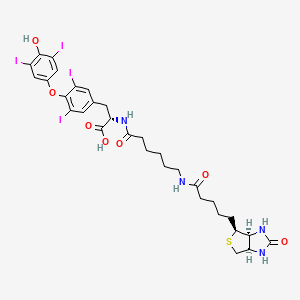

Biotin-hexanamide-(L-Thyroxine)

Beschreibung

BenchChem offers high-quality Biotin-hexanamide-(L-Thyroxine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-hexanamide-(L-Thyroxine) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C31H36I4N4O7S |

|---|---|

Molekulargewicht |

1116.3 g/mol |

IUPAC-Name |

(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C31H36I4N4O7S/c32-18-13-17(14-19(33)28(18)42)46-29-20(34)10-16(11-21(29)35)12-22(30(43)44)37-26(41)8-2-1-5-9-36-25(40)7-4-3-6-24-27-23(15-47-24)38-31(45)39-27/h10-11,13-14,22-24,27,42H,1-9,12,15H2,(H,36,40)(H,37,41)(H,43,44)(H2,38,39,45)/t22-,23-,24-,27-/m0/s1 |

InChI-Schlüssel |

JJYXTZZHRVXYDU-TTZMFTMZSA-N |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-hexanamide-(L-Thyroxine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-hexanamide-(L-Thyroxine) is a synthetically modified form of L-Thyroxine (T4), the primary hormone secreted by the thyroid gland. This molecule incorporates a biotin (B1667282) moiety linked to the L-Thyroxine structure via a hexanamide (B146200) spacer. The addition of biotin, a vitamin with an exceptionally high affinity for streptavidin and avidin, makes this compound a valuable tool in biochemical and cellular research. It enables the detection, isolation, and characterization of thyroxine-binding proteins and receptors, as well as the study of thyroid hormone signaling pathways. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its role in key signaling pathways, and potential experimental applications.

Chemical and Physical Properties

Biotin-hexanamide-(L-Thyroxine) is a white to off-white solid. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₃₆I₄N₄O₇S |

| Molecular Weight | 1116.32 g/mol [1][2] |

| CAS Number | 2278192-78-0[1][2][3][4][5][6] |

| Appearance | Solid[1][2] |

| Color | White to off-white[1][2] |

| Purity | Typically ≥98% |

| Solubility | DMSO: 100 mg/mL (89.58 mM), DMF: 25 mg/mL (22.40 mM)[1][2] |

| Storage | Powder: 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month)[1][2] |

Synthesis Protocol

Materials

-

Biotin-X NHS Ester (N-hydroxysuccinimide ester of biotin with a 6-aminohexanoic acid spacer)

-

L-Thyroxine

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Phosphate-Buffered Saline (PBS), pH 8.0

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer

Experimental Procedure

-

Preparation of L-Thyroxine Solution: Dissolve L-Thyroxine in anhydrous DMF to a final concentration of 10 mg/mL. A small amount of a non-nucleophilic base like TEA or DIPEA (1.5-2.0 molar equivalents) is added to deprotonate the primary amine of thyroxine, increasing its nucleophilicity.

-

Preparation of Biotin-X NHS Ester Solution: Immediately before use, dissolve Biotin-X NHS Ester in anhydrous DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so prolonged storage in solution is not recommended.

-

Conjugation Reaction: Add a 5 to 10-fold molar excess of the Biotin-X NHS Ester solution to the L-Thyroxine solution. The reaction mixture is stirred at room temperature for 2-4 hours or overnight at 4°C, protected from light.

-

Quenching: The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris-HCl, to consume any unreacted NHS ester.

-

Purification: The crude product is purified using reverse-phase HPLC with a C18 column. A gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) is typically used for elution.

-

Verification: The fractions corresponding to the product peak are collected, pooled, and lyophilized. The final product's identity and purity are confirmed by mass spectrometry to verify the correct molecular weight and by analytical HPLC.

Signaling Pathways

L-Thyroxine exerts its biological effects through two main pathways: the classical genomic pathway and the more recently discovered non-genomic pathway. The biotin tag is not expected to interfere with the fundamental signaling activity of the thyroxine moiety.

Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression. L-Thyroxine (T4) enters the cell via transporters and is often converted to the more active form, triiodothyronine (T3), by deiodinases. T3 then enters the nucleus and binds to Thyroid Hormone Receptors (TRs), which are ligand-activated transcription factors. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to Thyroid Hormone Response Elements (TREs) on the DNA to regulate the transcription of target genes.

Non-Genomic Signaling Pathway

L-Thyroxine can also initiate rapid, non-genomic signaling from the cell surface by binding to a receptor on the integrin αvβ3.[1][2][3][7][8] This interaction activates downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)-Akt and the Mitogen-activated protein kinase (MAPK/ERK) pathways. These pathways are crucial for processes like cell proliferation, angiogenesis, and apoptosis.[1][2]

Experimental Applications and Workflow

The primary utility of Biotin-hexanamide-(L-Thyroxine) is as a molecular probe. The biotin tag allows for high-affinity capture by streptavidin- or avidin-conjugated supports, making it ideal for affinity-based applications such as pull-down assays to identify novel T4-binding proteins.

Experimental Workflow: Affinity Pull-Down Assay

This workflow describes the use of Biotin-hexanamide-(L-Thyroxine) to isolate potential binding partners from a cell lysate.

Detailed Protocol for Pull-Down Assay

-

Cell Lysate Preparation: Culture cells of interest and harvest. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

-

Bait Incubation: Add Biotin-hexanamide-(L-Thyroxine) to the clarified cell lysate to a final concentration of 1-10 µM. As a negative control, add an equivalent amount of free biotin to a separate aliquot of the lysate to account for non-specific binding to the streptavidin beads. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Bead Preparation: While the bait is incubating, wash streptavidin-conjugated magnetic beads three times with lysis buffer to equilibrate them.

-

Complex Capture: Add the equilibrated beads to the lysate mixture and incubate for another 1-2 hours at 4°C with rotation to allow the biotin-T4-protein complexes to bind to the beads.

-

Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration) to remove proteins that are non-specifically bound to the beads.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer (for analysis by Western blot) or by using a competitive elution buffer containing a high concentration of free biotin or by changing the pH.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. For identification of unknown proteins, mass spectrometry is the preferred method. Specific known interactions can be confirmed by Western blotting using an antibody against the suspected binding partner.

Quantitative Data

Specific quantitative data, such as binding affinities (Kd) of Biotin-hexanamide-(L-Thyroxine) to its targets, are not widely published. However, the biological activity is expected to be comparable to that of unmodified L-Thyroxine. The data for L-Thyroxine can be used as a reference.

| Parameter | L-Thyroxine (T4) | L-Triiodothyronine (T3) | Notes |

| Affinity for TRβ1 (Kd) | ~1.0 nM | ~0.1 nM | T3 has a higher affinity for nuclear receptors. |

| Affinity for Integrin αvβ3 | High | Lower than T4 | T4 is the primary ligand for the integrin receptor.[3] |

Conclusion

Biotin-hexanamide-(L-Thyroxine) is a powerful research tool that leverages the high specificity of the biotin-streptavidin interaction to study the complex biology of thyroid hormones. Its primary application lies in the identification and characterization of T4-interacting proteins through affinity-based methods. This guide provides the foundational technical information required for researchers to effectively incorporate this reagent into their experimental designs to further elucidate the mechanisms of thyroid hormone action.

References

- 1. Nongenomic Actions of Thyroid Hormone: The Integrin Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Integrin αvβ3 Receptor and Thyroxine – IBS, Fibromyalgia, CFS/ME – The Role of Hypothyroidism [ibshypo.com]

- 4. BIOTIN-NHS synthesis - chemicalbook [chemicalbook.com]

- 5. preveligelab.org [preveligelab.org]

- 6. neb.com [neb.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Nongenomic Actions of Thyroid Hormone: The Integrin Component: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to the Synthesis of Biotin-hexanamide-(L-Thyroxine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Biotin-hexanamide-(L-Thyroxine). Additionally, it details the key signaling pathways of L-Thyroxine, offering valuable insights for researchers in drug development and molecular biology.

Synthesis of Biotin-hexanamide-(L-Thyroxine)

The synthesis of Biotin-hexanamide-(L-Thyroxine) is achieved through the formation of a stable amide bond between the primary amine of L-Thyroxine and the N-hydroxysuccinimide (NHS) ester of biotin-hexanoic acid. This method is a widely used bioconjugation technique that offers high efficiency and specificity.

Reaction Scheme

The overall reaction can be depicted as follows:

Biotinamidohexanoic acid N-hydroxysuccinimide ester + L-Thyroxine → Biotin-hexanamide-(L-Thyroxine) + N-hydroxysuccinimide

This reaction proceeds via nucleophilic attack of the primary amine of L-Thyroxine on the carbonyl group of the NHS ester, leading to the formation of an amide linkage and the release of NHS as a byproduct.

Experimental Protocol

This protocol is designed based on established principles of NHS ester chemistry and takes into account the specific properties of L-Thyroxine, such as its poor solubility in many organic solvents.

Materials and Reagents:

-

L-Thyroxine

-

Biotinamidohexanoic acid N-hydroxysuccinimide ester (NHS-Biotin-Hex)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Diethyl ether, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

High-performance liquid chromatography (HPLC) system (preparative and analytical)

-

Mass spectrometer (e.g., LC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Dissolution of L-Thyroxine: In a round-bottom flask, dissolve L-Thyroxine (1 equivalent) in a minimal amount of anhydrous DMSO. Gentle warming (e.g., to 40-50 °C) may be necessary to aid dissolution. Due to the poor solubility of L-Thyroxine, sonication can also be applied. It is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester. L-Thyroxine is soluble in DMSO at approximately 2.5 mg/mL[1].

-

Addition of Base: To the solution of L-Thyroxine, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents). The base is essential to deprotonate the primary amine of L-Thyroxine, increasing its nucleophilicity.

-

Addition of NHS-Biotin-Hex: In a separate vial, dissolve Biotinamidohexanoic acid N-hydroxysuccinimide ester (1.1-1.5 equivalents) in anhydrous DMF. Add this solution dropwise to the L-Thyroxine solution with stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

Work-up:

-

Once the reaction is complete, dilute the reaction mixture with a larger volume of ethyl acetate (B1210297) or another suitable organic solvent.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used for the separation of such molecules.

-

A gradient elution system with water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase.

-

Fractions containing the pure product are collected and combined.

-

-

Lyophilization: The purified fractions are lyophilized to yield Biotin-hexanamide-(L-Thyroxine) as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized Biotin-hexanamide-(L-Thyroxine) must be confirmed using various analytical techniques.

| Parameter | Value | Reference |

| Molecular Formula | C31H36I4N4O7S | [2][3][4] |

| Molecular Weight | 1116.32 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [3] |

| Purity (by HPLC) | ≥98% | [3] |

1H NMR Spectroscopy: The 1H NMR spectrum should be consistent with the proposed structure of Biotin-hexanamide-(L-Thyroxine). Key signals would include those from the aromatic protons of the thyroxine moiety, the protons of the biotin (B1667282) ring system, and the methylene (B1212753) protons of the hexanamide (B146200) linker.

Mass Spectrometry (LC-MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product. The expected [M+H]+ ion would be at m/z 1117.33.

L-Thyroxine Signaling Pathways

L-Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), in target cells. Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which then act as ligand-activated transcription factors to regulate the expression of target genes.

Caption: Genomic signaling pathway of thyroid hormones.

Non-Genomic Signaling Pathways

Thyroid hormones can also initiate rapid, non-genomic effects by binding to plasma membrane receptors, such as integrin αvβ3. This binding can activate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

Activation of the PI3K/Akt pathway by thyroid hormones is involved in cell survival and growth.

Caption: PI3K/Akt signaling initiated by L-Thyroxine.

The MAPK/ERK pathway, also activated by thyroid hormone binding to integrin αvβ3, plays a role in cell proliferation and differentiation.

Caption: MAPK/ERK signaling initiated by L-Thyroxine.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of Biotin-hexanamide-(L-Thyroxine). The provided experimental protocol, combined with an understanding of the key signaling pathways of L-Thyroxine, will be a valuable resource for researchers in the fields of chemical biology, drug discovery, and endocrinology. The successful synthesis of this biotinylated probe will enable a wide range of applications, including affinity-based purification of thyroxine-binding proteins and the development of novel diagnostic assays.

References

The Enigmatic Mechanism of Biotin-Hexanamide-L-Thyroxine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-hexanamide-L-thyroxine is a synthetic conjugate of the essential vitamin biotin (B1667282) and the thyroid hormone L-thyroxine, linked via a hexanamide (B146200) spacer. While direct, in-depth studies on the specific mechanism of action of this conjugate are not extensively documented in publicly available literature, its biological activity is hypothesized to be a composite of the functions of its constituent molecules. This technical guide consolidates the known mechanisms of thyroid hormone signaling and biotin-mediated cellular uptake to propose a putative mechanism of action for Biotin-hexanamide-L-thyroxine. Furthermore, this document outlines detailed, hypothetical experimental protocols and data presentation frameworks to guide future research in elucidating the precise signaling pathways and cellular fate of this molecule. The provided workflows and diagrams are intended to serve as a foundational resource for researchers investigating the potential therapeutic or research applications of this and similar biotinylated hormone analogs.

Proposed Mechanism of Action

The mechanism of action of Biotin-hexanamide-L-thyroxine is likely multifaceted, involving cellular uptake, potential cleavage of the conjugate, and subsequent interaction of L-thyroxine with its target receptors.

Cellular Uptake

The initial step in the action of Biotin-hexanamide-L-thyroxine is its entry into the cell. While L-thyroxine itself is transported across the cell membrane by specific transporters, the presence of the biotin moiety suggests alternative or enhanced uptake mechanisms. The uptake of biotin conjugates can be a complex process and may not solely depend on the sodium-dependent multivitamin transporter (SMVT), the primary transporter for free biotin, as the carboxyl group of biotin, which is crucial for SMVT recognition, is modified in the conjugate[1][2][3][4].

Hypothesized Uptake Pathways:

-

Receptor-Mediated Endocytosis: Biotin receptors, which are overexpressed in certain cell types, may recognize the biotin moiety and internalize the conjugate via endocytosis.

-

Passive Diffusion: The lipophilic nature of the thyroxine molecule might facilitate passive diffusion across the cell membrane, although this is generally a less efficient process for hormones.

-

Transporter-Mediated Uptake: The conjugate might be recognized by other solute carrier transporters that have an affinity for biotinylated molecules or thyroid hormones.

Intracellular Fate and L-Thyroxine Action

Once inside the cell, the Biotin-hexanamide-L-thyroxine conjugate may undergo enzymatic cleavage, releasing free L-thyroxine. L-thyroxine is then converted to its more active form, triiodothyronine (T3), by deiodinase enzymes. T3 subsequently enters the nucleus and binds to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily[5][6].

Genomic Signaling Pathway:

The primary mechanism of thyroid hormone action is through the regulation of gene expression.[5][6][7]

-

Receptor Binding: T3 binds to TRs, which typically form heterodimers with the retinoid X receptor (RXR) on thyroid hormone response elements (TREs) in the promoter regions of target genes.[5][7]

-

Co-regulator Exchange: In the absence of a ligand, the TR-RXR heterodimer is bound to co-repressor proteins, inhibiting gene transcription. The binding of T3 induces a conformational change in the TR, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.[6]

-

Gene Transcription: The co-activator complex then promotes the transcription of target genes, leading to the synthesis of new proteins that mediate the physiological effects of thyroid hormones.

Non-Genomic Signaling Pathway:

Thyroid hormones can also exert rapid, non-genomic effects that do not involve direct gene transcription. These actions are initiated at the plasma membrane or in the cytoplasm and involve the activation of various signaling cascades, such as the PI3K and MAPK pathways[7][8].

Quantitative Data Summary

As there is no specific experimental data available for Biotin-hexanamide-L-thyroxine, the following table provides a template for how quantitative data from future experiments could be structured.

| Parameter | Cell Line 1 | Cell Line 2 | Control (L-Thyroxine) | Reference |

| Binding Affinity (Kd) | ||||

| TRα | ||||

| TRβ | ||||

| Cellular Uptake (pmol/mg protein) | ||||

| 15 min | ||||

| 30 min | ||||

| 60 min | ||||

| Reporter Gene Assay (Fold Induction) | ||||

| TRE-Luciferase | ||||

| Target Gene Expression (Fold Change) | ||||

| Gene A | ||||

| Gene B |

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to elucidate the mechanism of action of Biotin-hexanamide-L-thyroxine.

Competitive Binding Assay

Objective: To determine the binding affinity of Biotin-hexanamide-L-thyroxine to thyroid hormone receptors.

Methodology:

-

Prepare nuclear extracts from cells overexpressing human TRα or TRβ.

-

Incubate a constant concentration of radiolabeled T3 with increasing concentrations of unlabeled Biotin-hexanamide-L-thyroxine or unlabeled T3 (as a competitor) in a binding buffer.

-

Separate bound from free radioligand using a filter binding assay.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the inhibitory concentration (IC50) and the dissociation constant (Kd) from the competition curves.

Cellular Uptake Assay

Objective: To quantify the cellular uptake of Biotin-hexanamide-L-thyroxine.

Methodology:

-

Synthesize a radiolabeled or fluorescently tagged version of Biotin-hexanamide-L-thyroxine.

-

Plate cells in 24-well plates and allow them to adhere overnight.

-

Incubate the cells with the labeled conjugate for various time points (e.g., 5, 15, 30, 60 minutes).

-

To determine the involvement of specific transporters, co-incubate with known inhibitors of SMVT or other relevant transporters.

-

Wash the cells extensively with ice-cold PBS to remove extracellular conjugate.

-

Lyse the cells and measure the intracellular radioactivity or fluorescence.

-

Normalize the uptake to the total protein concentration of the cell lysate.

Reporter Gene Assay

Objective: To assess the transcriptional activity of Biotin-hexanamide-L-thyroxine.

Methodology:

-

Transfect cells with a reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE-Luc).

-

Co-transfect with expression vectors for TRα and RXR to ensure a robust response.

-

Treat the transfected cells with varying concentrations of Biotin-hexanamide-L-thyroxine or L-thyroxine for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

Visualizations

Signaling Pathways

Caption: Proposed Genomic Signaling Pathway of L-Thyroxine.

Experimental Workflows

Caption: Experimental Workflows for Mechanistic Studies.

Logical Relationships

Caption: Postulated Cascade of Molecular Events.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 6. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

The Role of Biotinylated L-Thyroxine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylated L-Thyroxine (T4) is a critical tool in endocrine research and drug development, enabling the sensitive detection and quantification of thyroid hormones and the study of their complex signaling pathways. This guide provides an in-depth overview of the core functions of biotinylated L-Thyroxine, detailing its applications in immunoassays, binding studies, and cellular uptake analyses. It offers comprehensive experimental protocols, quantitative data summaries, and visual diagrams of key biological and experimental processes to facilitate its effective use in the laboratory.

Introduction to Biotinylated L-Thyroxine

L-Thyroxine (T4) is the primary hormone synthesized and secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1] In research, the covalent attachment of biotin (B1667282) to L-Thyroxine creates a versatile molecular probe. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis of numerous detection and purification systems.[2] This biotin-streptavidin technology allows for the sensitive and specific tracking and quantification of L-Thyroxine in various experimental setups.[3] Biotinylated L-Thyroxine is particularly valuable in competitive immunoassays, where it competes with unlabeled T4 in a sample for binding to a limited number of anti-T4 antibodies.[4] This principle allows for the precise measurement of T4 concentrations in biological fluids.

Core Applications in Research

The unique properties of biotinylated L-Thyroxine make it an invaluable reagent in several key research areas:

-

Immunoassays: Biotinylated L-Thyroxine is a central component in competitive enzyme-linked immunosorbent assays (ELISAs) for the quantification of T4.[5][6][7] These assays are fundamental in diagnosing and monitoring thyroid disorders.

-

Binding Studies: The interaction of biotinylated L-Thyroxine with thyroid hormone-binding proteins, such as thyroxine-binding globulin (TBG), can be studied to understand the transport and bioavailability of thyroid hormones.[8][9]

-

Cellular Uptake and Transporter Studies: As a labeled analog of the natural hormone, biotinylated L-Thyroxine can be used to investigate the mechanisms of thyroid hormone transport across cell membranes by specific transporter proteins.

-

Affinity Purification: Immobilized biotinylated L-Thyroxine can be used as a ligand for the affinity chromatography-based purification of T4-binding proteins and receptors.[10][11]

Thyroid Hormone Signaling Pathway

Thyroid hormones exert their effects through both genomic and non-genomic pathways. Understanding these pathways is essential for contextualizing the use of biotinylated L-Thyroxine as a research tool.

Genomic Pathway

The classical genomic pathway involves the transport of T4 into the cell, its conversion to the more active form, triiodothyronine (T3), and the subsequent binding of T3 to nuclear thyroid hormone receptors (TRs). This ligand-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.

Non-Genomic Pathway

Non-genomic actions of thyroid hormones are initiated at the plasma membrane and in the cytoplasm, often involving interactions with integrin receptors and the activation of various kinase cascades, such as the PI3K and MAPK pathways.

Quantitative Data in Biotinylated L-Thyroxine Research

The precise quantification of binding affinities and competitive interactions is paramount in studies utilizing biotinylated L-Thyroxine. The following tables summarize typical performance characteristics of assays involving this molecule.

Table 1: Typical Performance of a Competitive T4 ELISA

| Parameter | Typical Value | Description |

| Assay Range | 0.625 - 20 ng/mL | The range of T4 concentrations that can be reliably quantified.[12] |

| Analytical Sensitivity | ~0.33 ng/mL | The lowest detectable concentration of T4.[12] |

| Intra-assay CV | < 10% | Precision within a single assay run.[12] |

| Inter-assay CV | < 15% | Precision between different assay runs.[12] |

| IC50 | Varies | The concentration of unlabeled T4 required to inhibit 50% of the binding of biotinylated T4 to the antibody. This value is specific to the assay conditions and reagents. |

Table 2: Factors Influencing Quantitative Results

| Factor | Impact | Mitigation Strategies |

| Biotin Interference | Falsely elevated T4 in competitive assays due to excess free biotin in the sample.[2][4][13] | Discontinue biotin supplements for at least 72 hours before sample collection. Use assays that are not based on the biotin-streptavidin system.[14][15] |

| Sample Matrix Effects | Components in serum or plasma can interfere with antibody binding. | Use appropriate sample diluents and matrix-matched standards. |

| Cross-reactivity | The antibody may bind to other structurally similar molecules. | Use highly specific monoclonal antibodies. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide step-by-step protocols for key experiments using biotinylated L-Thyroxine.

Protocol for Competitive ELISA for Total T4

This protocol is a generalized procedure based on commercially available ELISA kits.[5][6][7]

Materials:

-

Microplate pre-coated with anti-T4 antibody

-

Biotinylated L-Thyroxine conjugate

-

Streptavidin-HRP (Horseradish Peroxidase)

-

T4 standards and controls

-

Wash buffer

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 0.16 M sulfuric acid)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of T4 standards, wash buffer, biotinylated L-Thyroxine, and Streptavidin-HRP according to the kit manufacturer's instructions.

-

Sample Addition: Add 50 µL of standards, controls, and unknown samples to the appropriate wells of the microplate.

-

Competitive Binding: Immediately add 50 µL of the biotinylated L-Thyroxine conjugate to each well. Mix gently and incubate for 1 hour at 37°C.

-

Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.

-

Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30-60 minutes at 37°C.

-

Washing: Repeat the washing step as in step 4.

-

Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.

-

Data Analysis: Calculate the concentration of T4 in the samples by comparing their absorbance to the standard curve. The absorbance is inversely proportional to the concentration of T4.

References

- 1. raybiotech.com [raybiotech.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Buy Biotin-(L-Thyroxine) [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. elkbiotech.com [elkbiotech.com]

- 6. stjohnslabs.com [stjohnslabs.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. researchgate.net [researchgate.net]

- 9. Site is undergoing maintenance [innovations-report.com]

- 10. Immobilized L-Thyroxine for L-Thyroxine binding proteins purification [gbiosciences.com]

- 11. Comparison of human thyroxine-binding globulin purification by affinity chromatography procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thyroxine (T4) Competitive ELISA Kit (EIAT4C) - Invitrogen [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Biotin use can interfere with the management of thyroid diseases, including thyroid cancer [thyroid.org]

- 15. droracle.ai [droracle.ai]

physical and chemical properties of Biotin-hexanamide-(L-Thyroxine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological interactions of Biotin-hexanamide-(L-Thyroxine). This biotinylated derivative of L-Thyroxine serves as a valuable tool in hypothyroidism research and various bioanalytical applications.

Core Physical and Chemical Properties

Biotin-hexanamide-(L-Thyroxine) is a synthetic molecule combining the essential vitamin biotin (B1667282) with the thyroid hormone L-thyroxine via a hexanamide (B146200) linker. This conjugation allows for the specific labeling and detection of thyroxine-binding molecules and the study of thyroid hormone interactions.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₃₆I₄N₄O₇S | [1][2][3] |

| Molecular Weight | 1116.32 g/mol | [1][2][3] |

| CAS Number | 2278192-78-0 | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Purity (by HPLC) | 98.60% | [1] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) and DMF (25 mg/mL with sonication) | [2][4] |

| Storage Conditions | Store at 4°C, protect from light. For long-term storage in solvent, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended. | [1][2] |

| UV Absorption Maximum (λmax) | Approximately 259 nm | [5] |

| Mass Spectrometry (Molecular Ion) | m/z 1116.3 | [5] |

| ¹H NMR Spectroscopy | Aromatic proton signals appear in the 6.5-8.0 ppm region. | [5] |

Experimental Protocols

While a specific, detailed synthesis protocol for Biotin-hexanamide-(L-Thyroxine) is not publicly available, a plausible methodology can be derived from established bioconjugation techniques for similar molecules. The following outlines a likely experimental approach for its synthesis, purification, and characterization.

Synthesis of Biotin-hexanamide-(L-Thyroxine)

The synthesis of a biotin-thyroxine conjugate generally involves the formation of a stable amide bond between the carboxyl group of a biotin derivative and an amine group on L-thyroxine, often utilizing a linker to improve solubility and bioavailability.[6][7] A common method is the N-acylation of an amino-functionalized biotin with an activated ester of L-thyroxine.[8]

Materials:

-

Biotin-hexanoic acid N-hydroxysuccinimide ester (Biotin-NHS)

-

L-Thyroxine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Activation of L-Thyroxine (if necessary): While direct coupling to the amine of thyroxine is possible, a more controlled reaction may involve derivatizing thyroxine to introduce a more reactive amine or activating its carboxyl group. For this protocol, we will assume the direct coupling to the endogenous amine group of L-thyroxine.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve L-Thyroxine in anhydrous DMF.

-

Addition of Base: Add a slight molar excess of DIPEA to the solution to act as a base and facilitate the reaction.

-

Addition of Biotinylating Agent: Slowly add a solution of Biotin-hexanoic acid N-hydroxysuccinimide ester dissolved in anhydrous DMF to the thyroxine solution. The reaction mixture is typically stirred at room temperature for several hours to overnight.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

-

Work-up and Precipitation: Once the reaction is complete, the product is precipitated by adding the reaction mixture to a large volume of cold anhydrous diethyl ether. The precipitate is then collected by filtration or centrifugation.

-

Washing: The crude product is washed several times with cold diethyl ether to remove unreacted starting materials and byproducts.

-

Drying: The final product is dried under vacuum to yield Biotin-hexanamide-(L-Thyroxine) as a solid.

Purification Protocol

Purification of the crude product is crucial to remove any unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.

Instrumentation and Reagents:

-

Preparative reverse-phase HPLC system with a C18 column

-

Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude Biotin-hexanamide-(L-Thyroxine) in a minimal amount of a suitable solvent, such as DMSO or a mixture of the mobile phases.

-

HPLC Separation: Inject the sample onto the preparative HPLC column. Elute the product using a gradient of mobile phase B (e.g., 20-80% over 30 minutes).

-

Fraction Collection: Collect the fractions corresponding to the product peak, which can be identified by UV detection at a wavelength such as 259 nm.[5]

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain the final purified product as a powder.

Alternatively, for applications where the biotin tag is used for affinity binding, purification can be achieved using streptavidin-based affinity chromatography.[9][10][11]

Characterization Methods

The structure and purity of the synthesized Biotin-hexanamide-(L-Thyroxine) should be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate. The expected molecular ion peak would be around m/z 1116.3.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. Characteristic signals for the aromatic protons of the thyroxine moiety are expected between 6.5 and 8.0 ppm.[5]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of ≥98% is generally expected for research-grade material.[1]

Biological Interactions and Signaling

Biotin-hexanamide-(L-Thyroxine) is designed to retain the biological activities of both biotin and L-thyroxine.

The biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, which is the basis for its use in various detection and purification systems.[7][8] The cellular uptake of biotin is a carrier-mediated process.[12]

The L-thyroxine moiety is expected to interact with thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.[13] L-thyroxine (T4) is a prohormone that can be converted to the more active triiodothyronine (T3) in cells.[14] The binding of thyroxine to its transport proteins and receptors is a key step in thyroid hormone signaling.[7][8]

It is important to note that biotin can interfere with certain immunoassays that use biotin-streptavidin technology for measuring thyroid hormones, potentially leading to erroneous results.[15]

Visualizing Synthesis and Biological Interaction

The following diagrams illustrate the general workflow for the synthesis of a biotin-thyroxine conjugate and its subsequent interaction with binding partners.

Caption: General workflow for the synthesis and purification of Biotin-hexanamide-(L-Thyroxine).

Caption: Dual functionality of Biotin-hexanamide-(L-Thyroxine) in biological systems.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biotin-hexanamide-(L-Thyroxine) | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy Biotin-(L-Thyroxine) [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [The biotin-thyroxin conjugate as a bifunctional ligand of binding proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 10. Biotin Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Biotin and Synthroid: Can you take them together? [singlecare.com]

solubility of Biotin-hexanamide-(L-Thyroxine) in DMSO

An In-depth Technical Guide on the Solubility of Biotin-hexanamide-(L-Thyroxine) in DMSO

This technical guide provides comprehensive information on the solubility of Biotin-hexanamide-(L-Thyroxine) in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document outlines key solubility data, detailed experimental protocols for dissolution, and relevant biological context.

Solubility Data

Biotin-hexanamide-(L-Thyroxine) exhibits high solubility in DMSO. The quantitative data gathered from supplier technical sheets is summarized below. For comparison, solubility data in Dimethylformamide (DMF) is also included.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 mg/mL | 89.58 mM | Requires sonication for complete dissolution.[1][2][3] |

| DMF | 25 mg/mL | 22.40 mM | Requires sonication for complete dissolution.[1][2][4] |

It is critical to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product.[1][2][3] Therefore, the use of newly opened or anhydrous DMSO is strongly recommended for achieving maximum solubility.

Experimental Protocol for Preparation of Stock Solutions

This section details the recommended procedure for dissolving Biotin-hexanamide-(L-Thyroxine) to prepare a concentrated stock solution. The following workflow is essential for ensuring complete dissolution and maintaining the stability of the compound.

Caption: Workflow for preparing Biotin-hexanamide-(L-Thyroxine) stock solution.

Methodology:

-

Preparation : Before starting, ensure that the Biotin-hexanamide-(L-Thyroxine) powder is at room temperature. Use a calibrated analytical balance for accurate weighing.

-

Solvent Addition : In a suitable vial, add the appropriate volume of newly opened, anhydrous DMSO to the weighed compound to achieve the target concentration (e.g., 100 mg/mL).

-

Dissolution : Place the vial in an ultrasonic water bath.[1][2][3] Sonicate the mixture until the solute is completely dissolved. This step is crucial for overcoming kinetic solubility barriers.

-

Verification : After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter. If solids remain, continue sonication in short bursts.

-

Storage : For long-term stability, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Biological Context: Thyroid Hormone Signaling

Biotin-hexanamide-(L-Thyroxine) is a biotinylated form of L-Thyroxine (T4), a synthetic thyroid hormone.[1][2] The biological activity of thyroxine is mediated through its conversion to the more potent L-Triiodothyronine (T3) and subsequent interaction with nuclear thyroid hormone receptors (THR), which function as ligand-inducible transcription factors. The biotin (B1667282) moiety serves as a versatile tag for detection, purification, and various bioanalytical assays.

The diagram below illustrates the simplified canonical signaling pathway for thyroid hormones.

Caption: Simplified signaling pathway of thyroid hormone (T4) action in a target cell.

References

In-Depth Technical Guide to the Stability and Storage of Biotin-hexanamide-(L-Thyroxine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-hexanamide-(L-Thyroxine), a critical biotinylated derivative of L-Thyroxine used in hypothyroidism research.[1][2][3][4][5][6][7] Understanding the stability profile of this compound is paramount for ensuring experimental reproducibility and the integrity of research data. This document outlines storage recommendations, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Data

Proper storage is crucial to maintain the potency and structural integrity of Biotin-hexanamide-(L-Thyroxine). The following tables summarize the recommended storage conditions for the compound in both solid form and in solution.

Table 1: Recommended Storage Conditions for Solid Biotin-hexanamide-(L-Thyroxine)

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C | [8] |

| 4°C | [3][9][10][11] | |

| Light | Protect from light | [3][9][10][11] |

| Form | White to off-white solid | [3][9][11] |

Table 2: Recommended Storage Conditions for Biotin-hexanamide-(L-Thyroxine) in Solution

| Solvent | Storage Temperature | Storage Duration | Light Condition | Source(s) |

| DMSO | -20°C | 1 month | Protect from light | [3][9][11] |

| -80°C | 6 months | Protect from light | [3][9][11] | |

| DMF | -20°C | 1 month | Protect from light | [3][9][11] |

| -80°C | 6 months | Protect from light | [3][9][11] |

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[3][9][11][12] One study suggests that the conjugate can remain stable for over three years when stored at -70°C and can endure multiple freeze-thaw cycles without significant degradation.[13]

Potential Degradation Pathways

While specific degradation pathways for Biotin-hexanamide-(L-Thyroxine) have not been extensively documented, the stability of its parent molecule, L-Thyroxine, provides valuable insights into potential degradation mechanisms. The primary degradation pathways for L-Thyroxine include deiodination and deamination, particularly in aqueous solutions and in the solid state when exposed to elevated temperatures.[12][14] Light exposure is a significant factor that can accelerate the decomposition of L-thyroxine in solution. For the biotin (B1667282) moiety, degradation can occur through oxidation of the thiophane ring to form biotin sulfoxide (B87167) and biotin sulfone.[15]

Experimental Protocols for Stability Assessment

The following is a detailed methodology for assessing the stability of Biotin-hexanamide-(L-Thyroxine) using High-Performance Liquid Chromatography (HPLC), a common and effective technique for such analyses.

Protocol: HPLC-Based Stability Assessment of Biotin-hexanamide-(L-Thyroxine)

1. Objective: To quantify the degradation of Biotin-hexanamide-(L-Thyroxine) over time under various environmental conditions (temperature, light, pH).

2. Materials:

-

Biotin-hexanamide-(L-Thyroxine)

-

HPLC-grade acetonitrile, methanol, and water

-

Trifluoroacetic acid (TFA) or other suitable buffer components

-

Calibrated HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Temperature-controlled chambers/incubators

-

Light exposure chamber (optional, for photostability)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Autosampler vials

3. Experimental Workflow:

References

- 1. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Biotin-hexanamide-(L-Thyroxine) - Immunomart [immunomart.com]

- 8. Biotin-hexanamide-(L-Thyroxine) | 2278192-78-0 [sigmaaldrich.com]

- 9. L-Thyroxine activates Akt signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of Degradation of Levothyroxine in Aqueous Solution and in Solid State | Semantic Scholar [semanticscholar.org]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes: Biotin-hexanamide-(L-Thyroxine) in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-hexanamide-(L-Thyroxine) is a biotinylated derivative of the thyroid hormone L-Thyroxine (T4). This conjugate is a valuable tool in the development and execution of competitive binding assays for the detection and quantification of T4 in biological samples. The high affinity of biotin (B1667282) for streptavidin and avidin (B1170675) allows for the immobilization of the T4 molecule onto a solid phase, forming the basis of a sensitive and robust assay system. These assays are pivotal in endocrinology research, clinical diagnostics, and drug discovery programs targeting the thyroid hormone pathway.

The principle of the competitive binding assay involves the competition between unlabeled T4 (from a sample or standard) and a fixed amount of Biotin-hexanamide-(L-Thyroxine) for a limited number of binding sites on a specific anti-T4 antibody. The amount of biotinylated T4 bound to the antibody is inversely proportional to the concentration of free T4 in the sample. This relationship is then used to construct a standard curve and determine the concentration of T4 in unknown samples.

Principle of the Assay

In a typical competitive immunoassay, an anti-T4 antibody is immobilized on a solid surface. The sample containing the unknown amount of T4 is incubated with a known amount of Biotin-hexanamide-(L-Thyroxine). This mixture is then added to the antibody-coated surface. The unlabeled T4 from the sample and the biotinylated T4 compete for binding to the antibody. After an incubation period, the unbound components are washed away. The amount of bound Biotin-hexanamide-(L-Thyroxine) is then quantified, typically by adding streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP), which catalyzes a colorimetric or chemiluminescent reaction. The resulting signal is inversely proportional to the concentration of T4 in the sample.[1][2][3]

Quantitative Data

While specific binding affinity data for Biotin-hexanamide-(L-Thyroxine) with various anti-T4 antibodies are proprietary to assay manufacturers, the following table provides a representative range of performance characteristics for a typical competitive immunoassay for T4.

| Parameter | Typical Value | Description |

| Assay Range | 0.5 - 24 µg/dL | The range of T4 concentrations that can be reliably quantified. |

| Sensitivity | < 0.5 µg/dL | The lowest concentration of T4 that can be distinguished from zero. |

| IC50 | Variable | The concentration of unlabeled T4 that displaces 50% of the bound biotinylated T4. This is dependent on the specific antibody and assay conditions. |

| Cross-Reactivity | ||

| - D-Thyroxine | < 10% | |

| - Triiodothyronine (T3) | < 1% | |

| - Diiodothyronine (T2) | < 0.1% | |

| Intra-Assay CV | < 10% | Coefficient of variation within a single assay run. |

| Inter-Assay CV | < 15% | Coefficient of variation between different assay runs. |

Note: These values are illustrative and may vary depending on the specific assay kit and protocol used.

Experimental Protocols

Materials and Reagents

-

Biotin-hexanamide-(L-Thyroxine)

-

Anti-T4 Antibody (specific for L-Thyroxine)

-

Streptavidin-Coated Microplates (e.g., 96-well plates)

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

-

Assay Buffer: PBS with 1% Bovine Serum Albumin (BSA)

-

L-Thyroxine Standard Stock Solution: (e.g., 1 mg/mL in a suitable solvent)

-

Streptavidin-HRP Conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

-

Stop Solution: (e.g., 2N H₂SO₄)

-

Sample Diluent: Assay Buffer or as specified by the antibody supplier

-

Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow Diagram

Caption: Experimental workflow for a competitive binding assay using Biotin-hexanamide-(L-Thyroxine).

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare a series of L-Thyroxine standards by serially diluting the stock solution in the assay buffer. The concentration range should cover the expected sample concentrations.

-

Dilute the samples to be tested in the sample diluent to fall within the standard curve range.

-

Prepare the working solution of Biotin-hexanamide-(L-Thyroxine) in the assay buffer at a pre-determined optimal concentration.

-

Prepare the working solution of Streptavidin-HRP conjugate in the assay buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

To the wells of the streptavidin-coated microplate, add the anti-T4 antibody and incubate to allow for binding. Wash the plate to remove unbound antibody. (This step may be pre-done in commercially available kits).

-

Add 50 µL of each standard and sample to the appropriate wells.

-

Add 50 µL of the Biotin-hexanamide-(L-Thyroxine) working solution to all wells.

-

Incubate the plate for 1-2 hours at room temperature with gentle shaking. This allows for the competitive binding to occur.

-

Wash the plate 3-5 times with wash buffer to remove unbound reagents.

-

Add 100 µL of the Streptavidin-HRP conjugate working solution to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

-

Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

-

-

Data Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their corresponding concentrations. A sigmoidal curve is expected.

-

Determine the concentration of T4 in the samples by interpolating their absorbance values from the standard curve.

-

Signaling Pathway and Logical Relationships

The underlying principle of the competitive assay is based on the law of mass action. The distribution of the biotinylated T4 and the unlabeled T4 between the free and antibody-bound states is governed by their respective concentrations and the affinity of the antibody.

Caption: Logical relationship of components in a competitive binding assay for T4.

Troubleshooting

A common issue encountered in assays utilizing the biotin-streptavidin system is interference from high levels of exogenous biotin in the sample.[1][2][3][4][5] Patients taking high-dose biotin supplements can have falsely elevated T4 results in competitive assays.[1][2][3][4][5] This is because the free biotin in the sample saturates the streptavidin on the solid phase, preventing the capture of the biotinylated T4-antibody complex, leading to a lower signal, which is misinterpreted as a high concentration of T4.[1][2] It is crucial to consider the patient's history of biotin supplementation when interpreting results from such assays.

Conclusion

Biotin-hexanamide-(L-Thyroxine) is a key reagent for the development of sensitive and specific competitive binding assays for the quantification of L-Thyroxine. Understanding the principles of the assay, potential interferences, and proper protocol execution is essential for obtaining accurate and reliable results in research and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Spurious Thyroid Function Test Results due to Biotin Interference: a Report of Three Cases and a Literature Review [ijthyroid.org]

- 4. researchgate.net [researchgate.net]

- 5. Biotin Interference in Assays for Thyroid Hormones, Thyrotropin and Thyroglobulin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biotin-hexanamide-(L-Thyroxine) in Fluorescence Polarization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Polarization (FP) is a powerful and homogeneous technique used to monitor molecular interactions in solution.[1] The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule.[1] Small, rapidly tumbling molecules depolarize the light significantly, resulting in a low FP value. Conversely, when a small fluorescent molecule binds to a larger molecule, its rotational motion is slowed, leading to a higher FP value.[1] This change in polarization provides a direct measure of the binding event.

Biotin-hexanamide-(L-Thyroxine) is a derivative of the thyroid hormone L-Thyroxine (T4) that has been chemically modified to include a biotin (B1667282) molecule via a hexanamide (B146200) linker.[2] This modification allows for versatile applications in biochemical assays. L-Thyroxine is a crucial hormone in regulating metabolism, and its binding to transport proteins such as Thyroxine-Binding Globulin (TBG) and Transthyretin (TTR) is essential for its transport in the bloodstream. Dysregulation of this system is implicated in various metabolic disorders.

These application notes provide a detailed protocol for utilizing Biotin-hexanamide-(L-Thyroxine) in a competitive fluorescence polarization assay to screen for compounds that inhibit the interaction between L-Thyroxine and its binding partners.

Principle of the Assay

This competitive FP assay measures the ability of a test compound to displace Biotin-hexanamide-(L-Thyroxine) from a binding partner, such as a specific anti-Thyroxine antibody or a purified Thyroxine-binding protein (e.g., TBG). In this setup, the Biotin-hexanamide-(L-Thyroxine) acts as a fluorescent tracer. When bound to the larger protein, the tracer has a high FP value. In the presence of a competitive inhibitor, the tracer is displaced, resulting in a decrease in the FP signal. The magnitude of this decrease is proportional to the concentration and affinity of the inhibitor.

Signaling Pathway of L-Thyroxine

L-Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), within target cells. The canonical signaling pathway involves the transport of T4 and T3 across the cell membrane, conversion of T4 to T3, and the subsequent binding of T3 to nuclear thyroid hormone receptors (TRs). This ligand-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA to regulate the transcription of target genes.

Experimental Workflow

The experimental workflow for the competitive fluorescence polarization assay is straightforward and can be adapted for high-throughput screening. The process involves preparing the reagents, adding them to a microplate, incubating, and then reading the fluorescence polarization.

Experimental Protocols

Materials and Reagents

-

Biotin-hexanamide-(L-Thyroxine) (Tracer)

-

Thyroxine-Binding Globulin (TBG) or anti-Thyroxine Antibody (Binding Partner)

-

Assay Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA)

-

Test Compounds

-

Unlabeled L-Thyroxine (for positive control)

-

DMSO (for dissolving compounds)

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Protocol for Competitive Binding Assay

-

Reagent Preparation:

-

Prepare a stock solution of Biotin-hexanamide-(L-Thyroxine) in DMSO. Dilute to the final working concentration (e.g., 1-10 nM) in Assay Buffer.

-

Prepare a stock solution of the binding partner (TBG or antibody) in Assay Buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.

-

Prepare serial dilutions of test compounds and unlabeled L-Thyroxine in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.

-

-

Assay Procedure:

-

To the wells of a 384-well microplate, add the reagents in the following order:

-

Assay Buffer

-

Test compound or control (e.g., unlabeled L-Thyroxine for positive control, buffer with DMSO for negative control).

-

Binding partner (TBG or antibody).

-

-

Mix gently and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Add the Biotin-hexanamide-(L-Thyroxine) tracer to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore conjugated to the biotin (if any, otherwise for the intrinsic fluorescence of thyroxine, though this is less common) or a fluorescently-labeled streptavidin if it is used as the binding partner for the biotinylated thyroxine.

-

Data Analysis

-

The fluorescence polarization (P) is calculated by the instrument software using the following formula: P = (I|| - G * I⊥) / (I|| + G * I⊥) Where:

-

I|| is the intensity of the emitted light parallel to the excitation light plane.

-

I⊥ is the intensity of the emitted light perpendicular to the excitation light plane.

-

G is the G-factor, an instrument-specific correction factor.

-

-

Determine the percent inhibition for each test compound concentration using the following equation: % Inhibition = 100 * (1 - [(Psample - Pmin) / (Pmax - Pmin)]) Where:

-

Psample is the polarization of the well with the test compound.

-

Pmax is the polarization of the negative control (tracer + binding partner).

-

Pmin is the polarization of the positive control (tracer + binding partner + saturating concentration of unlabeled L-Thyroxine).

-

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following table provides an example of the quantitative data that can be obtained from a competitive fluorescence polarization assay using Biotin-hexanamide-(L-Thyroxine).

| Compound | IC50 (nM) | Maximum Inhibition (%) |

| L-Thyroxine (Control) | 15.2 | 98.5 |

| Compound A | 55.8 | 95.2 |

| Compound B | 234.1 | 88.7 |

| Compound C | >10,000 | 12.3 |

Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific experimental conditions, binding partners, and test compounds used.

Conclusion

The use of Biotin-hexanamide-(L-Thyroxine) in fluorescence polarization assays provides a robust and high-throughput method for identifying and characterizing inhibitors of the thyroxine-protein interaction. This assay is a valuable tool for drug discovery efforts targeting the thyroid hormone system. The detailed protocols and guidelines presented here should enable researchers to successfully implement this assay in their laboratories.

References

Application Notes: Utilizing Biotin-hexanamide-(L-Thyroxine) for Transthyretin Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a crucial transport protein in the blood and cerebrospinal fluid, responsible for carrying the thyroid hormone thyroxine (T4) and retinol (B82714) (vitamin A) through its association with retinol-binding protein.[1][2] The dissociation of the TTR tetramer into monomers is a critical step in the pathogenesis of TTR amyloidosis, a group of progressive and often fatal diseases.[1][2] Stabilization of the TTR tetramer by small molecule ligands that bind to the thyroxine-binding sites is a leading therapeutic strategy to inhibit amyloid fibril formation.[1][2]

Biotin-hexanamide-(L-Thyroxine) is a derivative of the natural TTR ligand, L-Thyroxine, featuring a biotin (B1667282) molecule attached via a hexanamide (B146200) linker.[3][4][5] This biotin tag provides a versatile tool for researchers, enabling the development of a variety of robust and sensitive assays to study TTR-ligand interactions, screen for novel TTR stabilizers, and elucidate the mechanisms of TTR amyloidosis. The high-affinity interaction between biotin and streptavidin (or avidin) can be exploited for immobilization, detection, and quantification in numerous assay formats.[6]

Applications

-

High-Throughput Screening (HTS): Development of competitive binding assays to screen compound libraries for novel TTR binders.

-

Binding Affinity and Kinetics: Determination of binding constants (Kd, Ki) and kinetic parameters (kon, koff) for TTR-ligand interactions using techniques like Surface Plasmon Resonance (SPR).

-

Mechanism of Action Studies: Investigation of the competitive or non-competitive nature of potential TTR stabilizers.

-

Pull-Down Assays: Immobilization of the TTR-ligand complex to identify interacting partners or to purify TTR from complex biological samples.

Quantitative Data Summary

The following table summarizes hypothetical binding data for Biotin-hexanamide-(L-Thyroxine) and other compounds with transthyretin. Researchers should determine these values experimentally for their specific assay conditions.

| Compound | Assay Method | Binding Affinity (Kd) | Inhibition Constant (Ki) | Reference |

| L-Thyroxine (T4) | Fluorescence Polarization | 32 nM | N/A | Hamers et al. (2020)[7] |

| FITC-T4 | Fluorescence Polarization | 140 nM | N/A | Hamers et al. (2020)[7] |

| Biotin-hexanamide-(L-Thyroxine) | Surface Plasmon Resonance | Experimentally Determined | N/A | Hypothetical |

| Compound X (Test Ligand) | Competitive SPR Assay | N/A | Experimentally Determined | Hypothetical |

Experimental Protocols

Protocol 1: Competitive Binding Assay using Surface Plasmon Resonance (SPR)

This protocol describes a competitive binding assay to identify and characterize compounds that bind to the thyroxine-binding sites of TTR using immobilized streptavidin and Biotin-hexanamide-(L-Thyroxine).

Materials:

-

SPR instrument and sensor chips (e.g., CM5, SA chip)

-

Recombinant human TTR

-

Biotin-hexanamide-(L-Thyroxine)

-

Streptavidin

-

SPR running buffer (e.g., HBS-EP+)

-

Test compounds

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

-

Chip Preparation:

-

Immobilize streptavidin onto the sensor chip surface according to the manufacturer's protocol. This will create a high-capacity surface for capturing the biotinylated probe.

-

-

Probe Capture:

-

Inject a solution of Biotin-hexanamide-(L-Thyroxine) (e.g., 100 nM in running buffer) over the streptavidin-coated surface to achieve a stable baseline, indicating successful capture.

-

-

TTR Binding:

-

Prepare a series of dilutions of the test compound in running buffer.

-

For each concentration, prepare a mixture of the test compound and a fixed concentration of TTR (e.g., 50 nM). It is crucial to pre-incubate the TTR and test compound mixture to allow them to reach binding equilibrium.

-

Inject the TTR-compound mixtures over the captured Biotin-hexanamide-(L-Thyroxine) surface. A reference flow cell without the biotinylated probe should be used for background subtraction.

-

The binding of free TTR to the captured probe will result in an increase in the SPR signal (measured in Response Units, RU). The presence of a competing compound will reduce the amount of free TTR available to bind, leading to a lower SPR signal.

-

-

Data Analysis:

-

Measure the equilibrium binding response for each TTR-compound mixture.

-

Plot the percentage of TTR binding against the logarithm of the test compound concentration.

-

Fit the resulting dose-response curve using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the known Kd of the TTR-Biotin-hexanamide-(L-Thyroxine) interaction.

-

Protocol 2: Homogeneous Proximity-Based Assay (e.g., AlphaScreen)

This protocol outlines a high-throughput competitive binding assay using AlphaScreen technology, which measures molecular interactions in a homogeneous format.

Materials:

-

AlphaScreen-compatible microplates (e.g., 384-well ProxiPlate)

-

Streptavidin-coated Donor beads

-

Anti-TTR antibody-conjugated Acceptor beads

-

Recombinant human TTR

-

Biotin-hexanamide-(L-Thyroxine)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds

Methodology:

-

Reagent Preparation:

-

Prepare solutions of TTR, Biotin-hexanamide-(L-Thyroxine), test compounds, Donor beads, and Acceptor beads in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume of the test compound solution to the wells of the microplate.

-

Add a solution containing TTR and Biotin-hexanamide-(L-Thyroxine) to each well.

-

Incubate the plate at room temperature to allow for binding competition to occur.

-

Add a mixture of Streptavidin-Donor beads and anti-TTR-Acceptor beads to each well. The Donor beads will bind to the biotinylated probe, and the Acceptor beads will bind to TTR.

-

Incubate the plate in the dark to allow for bead-complex formation.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-enabled plate reader.

-

In the absence of a competitor, TTR binds to Biotin-hexanamide-(L-Thyroxine), bringing the Donor and Acceptor beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission.

-

A competing compound will disrupt the TTR-probe interaction, separating the beads and causing a decrease in the AlphaScreen signal.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.

-

Conclusion

Biotin-hexanamide-(L-Thyroxine) serves as a powerful and adaptable tool for investigating TTR-ligand interactions. The protocols described herein provide a framework for utilizing this biotinylated probe in both biophysical and high-throughput screening applications. By leveraging the strong and specific biotin-streptavidin interaction, researchers can develop sensitive and reliable assays to accelerate the discovery and characterization of novel therapeutic agents for TTR amyloidosis.

References

- 1. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites | PLOS One [journals.plos.org]

- 2. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biotin-hexanamide-(L-Thyroxine) | CymitQuimica [cymitquimica.com]

- 5. Biotin-hexanamide-(L-Thyroxine) - Immunomart [immunomart.com]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Non-Radioactive Thyroxine-Binding Globulin (TBG) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of thyroxine-binding globulin (TBG) in biological samples using non-radioactive methods. The protocols and data presented are intended to guide researchers in selecting and performing the appropriate assay for their specific needs, from basic research to drug development.

Introduction

Thyroxine-binding globulin (TBG) is the primary transport protein for thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the bloodstream.[1][2] Accurate measurement of TBG concentration is crucial in the assessment of thyroid function, as abnormal TBG levels can alter total thyroid hormone concentrations, potentially leading to a misinterpretation of a patient's thyroid status.[2][3] Non-radioactive assays, such as enzyme-linked immunosorbent assays (ELISAs) and fluorescence-based techniques, offer sensitive, specific, and safer alternatives to traditional radioimmunoassays.

Assay Principles

The most common non-radioactive methods for TBG quantification are based on immunoassay principles.

-

Sandwich ELISA: This format utilizes two antibodies that bind to different epitopes on the TBG molecule. One antibody is immobilized on a solid phase (e.g., a microplate well) to capture the TBG from the sample. The second antibody is conjugated to an enzyme and is used for detection. The resulting signal is directly proportional to the amount of TBG present.[4][5]

-

Competitive ELISA: In this format, TBG in the sample competes with a labeled TBG (e.g., biotin-conjugated) for a limited number of binding sites on an antibody-coated plate. The signal generated is inversely proportional to the concentration of TBG in the sample.[6][7]

-

Fluorescence Polarization (FP) Competitive Binding Assay: This method uses a fluorescently labeled T4 (FITC-T4) that, when bound to TBG, emits polarized light. Unlabeled TBG from the sample competes with the FITC-T4 for binding to a limited amount of TBG antibody or purified TBG. The decrease in fluorescence polarization is proportional to the concentration of TBG in the sample.[8]

Quantitative Data Summary

The following tables summarize the performance characteristics and reference ranges of commercially available non-radioactive TBG ELISA kits.

Table 1: Performance Characteristics of Non-Radioactive TBG ELISA Kits

| Parameter | Sandwich ELISA Kit 1 | Sandwich ELISA Kit 2 | Competitive ELISA Kit 1 |